molecular formula C7H5BClNO2 B13555387 (2-Chloro-6-cyanophenyl)boronic acid

(2-Chloro-6-cyanophenyl)boronic acid

Cat. No.: B13555387
M. Wt: 181.38 g/mol
InChI Key: OSEIMDPWVFJJQA-UHFFFAOYSA-N
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Description

(2-Chloro-6-cyanophenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a 2-chloro-6-cyanophenyl ring. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used in the synthesis of biaryl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2-Chloro-6-cyanophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-6-cyanophenyl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Scientific Research Applications

Chemistry: (2-Chloro-6-cyanophenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling . This reaction is crucial for the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors and therapeutic agents. The boronic acid group can interact with active sites of enzymes, making it a valuable scaffold for drug design .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it a key intermediate in various manufacturing processes .

Comparison with Similar Compounds

Uniqueness: (2-Chloro-6-cyanophenyl)boronic acid is unique due to the presence of both chloro and cyano groups, which can influence its reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a versatile intermediate in various synthetic applications .

Properties

Molecular Formula

C7H5BClNO2

Molecular Weight

181.38 g/mol

IUPAC Name

(2-chloro-6-cyanophenyl)boronic acid

InChI

InChI=1S/C7H5BClNO2/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-3,11-12H

InChI Key

OSEIMDPWVFJJQA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1Cl)C#N)(O)O

Origin of Product

United States

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